molecular formula C16H24N2O3 B6190085 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol CAS No. 2680662-11-5

1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol

Cat. No.: B6190085
CAS No.: 2680662-11-5
M. Wt: 292.37 g/mol
InChI Key: ZSUCJRRVTCFTNC-UHFFFAOYSA-N
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Description

The compound 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol is a structural analog of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety . Its core structure comprises a cyclohexanol ring, a 4-methoxyphenyl group, and a methyl(nitroso)aminoethyl side chain (Figure 1). The nitroso (-N=O) group distinguishes it from venlafaxine, which contains a dimethylamino group (-N(CH₃)₂) at the same position .

Properties

CAS No.

2680662-11-5

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-N-methylnitrous amide

InChI

InChI=1S/C16H24N2O3/c1-18(17-20)12-15(16(19)10-4-3-5-11-16)13-6-8-14(21-2)9-7-13/h6-9,15,19H,3-5,10-12H2,1-2H3

InChI Key

ZSUCJRRVTCFTNC-UHFFFAOYSA-N

Canonical SMILES

CN(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)N=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the cyclohexanol core and subsequent functionalization. One common method involves the reduction of nitriles and amides using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require low temperatures and controlled addition of reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the nitroso group to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4, H2 with palladium catalyst

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxyphenyl)-2-[methyl(nitroso)amino]ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Functional Group at Position 2 Molecular Weight (g/mol)
Venlafaxine Cyclohexanol + 4-methoxyphenyl Dimethylamino (-N(CH₃)₂) 277.40
Desvenlafaxine Cyclohexanol + 4-hydroxyphenyl Dimethylamino (-N(CH₃)₂) 263.37
N-Desmethylvenlafaxine Cyclohexanol + 4-methoxyphenyl Methylamino (-NHCH₃) 263.37
Target Compound Cyclohexanol + 4-methoxyphenyl Methyl(nitroso)amino (-NH(N=O)CH₃) 294.41 (calculated)

Key Observations :

  • The nitroso group in the target compound replaces the tertiary amine in venlafaxine, reducing basicity and altering electronic properties .

Pharmacological Activity

Table 3: Pharmacodynamic Comparisons

Compound SNRI Activity (IC₅₀, nM) Metabolite Profile Toxicity Concerns
Venlafaxine SERT: 82; NET: 2480 O-desmethylvenlafaxine (active) Low genotoxic risk
Target Compound Not reported Potential nitrosoamine metabolites High risk of genotoxicity

Key Findings :

  • Venlafaxine’s efficacy stems from dual inhibition of serotonin (SERT) and norepinephrine (NET) transporters . The nitroso group in the target compound may disrupt this activity due to steric or electronic effects.
  • Nitrosoamines are known carcinogens, raising significant safety concerns for the target compound .

Physicochemical Properties

Analysis :

  • Instability under light/heat necessitates specialized storage conditions .

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